molecular formula C15H17FN4O B2553739 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-fluorobenzamide CAS No. 1448064-05-8

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2553739
CAS No.: 1448064-05-8
M. Wt: 288.326
InChI Key: LXOONCHHSGQRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
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Scientific Research Applications

Spin-Spin Couplings Analysis

Rae et al. (1993) discussed the analysis of long-range through-space couplings via an intramolecular hydrogen bond in 2-fluorobenzamide and its derivatives. This study provides insights into the spin-spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, demonstrating the effects of hydrogen bonding on molecular interactions, which could be relevant for understanding the behavior of similar compounds in biological systems (Rae et al., 1993).

Metabotropic Glutamate Receptor 1 Antagonist

Satoh et al. (2009) identified a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile in rats. The compound showed potent antipsychotic-like effects in several animal models. This research exemplifies the therapeutic potential of pyrimidinyl derivatives in neuropsychiatric disorders (Satoh et al., 2009).

TNF-α Production Inhibitors

Collin et al. (1999) synthesized a series of N-pyridinyl(methyl)fluorobenzamides as inhibitors of TNF-α production. This study indicates the potential of fluorobenzamide derivatives in modulating inflammatory responses, which could be relevant for the development of new anti-inflammatory drugs (Collin et al., 1999).

Imaging of Metabotropic Glutamate Receptor

Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain. This research demonstrates the utility of pyrimidinyl derivatives in developing imaging agents for neurological research and diagnostics (Fujinaga et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. This could include exploring its use in various fields, such as medicine or materials science .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-7-5-6-8-12(11)16/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOONCHHSGQRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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